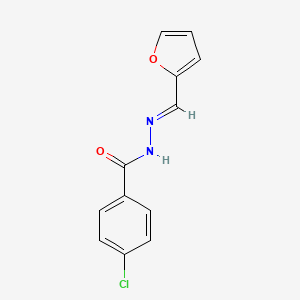![molecular formula C24H13Cl2N7O5S B11696184 (4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、複数の芳香環、ニトロ基、およびチアゾール環を含むその独特の構造によって特徴付けられる複雑な有機分子です。
準備方法
合成経路および反応条件
(4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、次に制御された条件下で縮合反応が行われます。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、ニトロベンゼン誘導体、およびチアゾール前駆体があります。反応条件は、通常、高い収率と純度を確保するために、特定の温度、溶媒、および触媒を必要とします。
工業的生産方法
この化合物の工業的生産には、実験室規模の合成方法のスケールアップが含まれる場合があります。これには、大規模な操作のための反応条件の最適化、一貫した品質の確保、および安全対策の実施が含まれます。連続フローリアクターや自動合成システムなどの技術は、効率と再現性を向上させるために使用できます。
化学反応の分析
反応の種類
(4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基はさらに酸化されて、異なる官能基を形成することができます。
還元: ニトロ基の還元は、アミンを形成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤と求核剤が含まれます。条件は、目的の反応によって異なり、特定の温度、溶媒、および触媒が、成功した変換にとって不可欠です。
主要な生成物
これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。たとえば、ニトロ基の還元は、通常、アミン誘導体を生成しますが、置換反応は、芳香環にさまざまな官能基を導入することができます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、新しい反応機構を探求し、新しい合成方法を開発することができます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤として、または生化学経路を研究するためのプローブとして、その可能性が調査されています。複数の官能基の存在は、生物学的な分子を修飾するための汎用性の高いツールになります。
医学
医薬品化学では、この化合物とその誘導体は、潜在的な治療特性について調査されています。ニトロ基とチアゾール基は、さまざまな生物学的標的に相互作用することが知られており、この化合物は薬物開発の候補になります。
産業
工業部門では、この化合物は、ポリマーやコーティングなどの先進材料の開発に使用されています。その安定性と反応性により、電子機器やナノテクノロジーを含むさまざまな用途に適しています。
科学的研究の応用
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
(4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は酸化還元反応に関与することができ、チアゾール環は金属イオンに結合するか、タンパク質と相互作用することができます。これらの相互作用は、生化学経路を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- (4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
- N-(tert-ブチル)-4′-((6-ヨード-4-オキソ-2-プロピルキナゾリン-3(4H)-イル)メチル)-[1,1′-ビフェニル]-2-スルホンアミド
独自性
(4Z)-4-[2-(2,6-ジクロロ-4-ニトロフェニル)ヒドラジニリデン]-5-(4-ニトロフェニル)-2-(4-フェニル-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの独自性は、官能基と芳香環の組み合わせにあり、化学修飾と応用のための汎用性の高いプラットフォームを提供します。その構造により、生物学的標的や材料とのさまざまな相互作用が可能になり、さまざまな分野で貴重な化合物になります。
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-nitroaniline: Shares the dichloro-nitrophenyl moiety.
4-Phenyl-1,3-thiazole: Contains the thiazole ring similar to the target compound.
4-Nitrobenzaldehyde: Contains the nitrophenyl group.
Uniqueness
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C24H13Cl2N7O5S |
|---|---|
分子量 |
582.4 g/mol |
IUPAC名 |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H13Cl2N7O5S/c25-17-10-16(33(37)38)11-18(26)21(17)28-29-22-20(14-6-8-15(9-7-14)32(35)36)30-31(23(22)34)24-27-19(12-39-24)13-4-2-1-3-5-13/h1-12,30H |
InChIキー |
UXFGRKLBTIDEAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=C(C=C5Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696113.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)

![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
